Réactif de Weinreb

Vue d'ensemble

Description

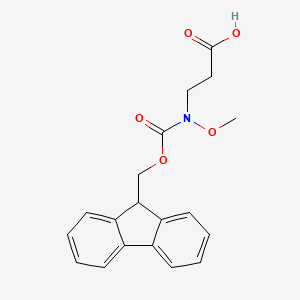

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de 3,4-diaryl-3-pyrrolin-2-ones

Le Réactif de Weinreb a été utilisé dans la préparation de 3,4-diaryl-3-pyrrolin-2-ones, qui sont importantes en raison de leur similarité structurale avec la partie N-H lactame du rofécoxib, un médicament anti-inflammatoire non stéroïdien. Cette application met en évidence l’utilité du réactif dans la synthèse de composés organiques complexes ayant une pertinence pharmaceutique potentielle .

Fonctionnalisation C-H catalysée par les métaux de transition

Les amides de Weinreb servent de groupes directeurs pour les réactions de fonctionnalisation C-H catalysées par les métaux de transition. Cette application est significative en chimie organique car elle permet la modification sélective des hydrocarbures, ce qui est une étape fondamentale dans la synthèse de diverses molécules organiques .

Synthèse de tétrahydroisoquinoléines

Le this compound a été utilisé pour synthétiser des 4-aryl-1,2,3,4-tétrahydroisoquinoléines avec des rendements élevés. Ces composés sont des intermédiaires précieux dans la synthèse d’alcaloïdes et de produits pharmaceutiques .

Synthèse peptidique en phase solide (SPPS)

Dans la conception d’inhibiteurs de protéases à base de peptides, les amides de Weinreb ont été utilisés comme réactif pour ancrer le premier acide aminé au support solide pendant la SPPS. Cette application est cruciale dans le domaine de la protéomique et du développement de médicaments .

Ce ne sont là que quelques exemples des diverses applications du this compound dans la recherche scientifique. Chaque application démontre la polyvalence et l’importance du composé dans l’avancement de divers domaines de la chimie et de la pharmacologie.

N’hésitez pas à me faire savoir si vous avez besoin de plus de détails ou d’applications supplémentaires.

Recent Developments in Weinreb Synthesis and Their Applications Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalization Covalent-reversible peptide-based protease inhibitors

Analyse Biochimique

Biochemical Properties

The Weinreb Linker plays a significant role in biochemical reactions, particularly in the synthesis of amides and ketones. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates that prevent over-addition of reagents. For instance, the compound interacts with organolithium and organomagnesium reagents to form stable chelates, which are crucial in the selective formation of ketones . This interaction is stabilized by the methoxy group, which prevents further reactions and ensures the desired product is obtained .

Cellular Effects

The effects of the Weinreb Linker on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the stability and activity of certain proteins, thereby altering cellular responses. For example, its interaction with specific enzymes can lead to changes in metabolic pathways, impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, the Weinreb Linker exerts its effects through specific binding interactions with biomolecules. It forms stable tetrahedral intermediates with organometallic reagents, which are stabilized by chelation from the methoxy group . This stabilization prevents further addition reactions, allowing for the selective formation of ketones. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Weinreb Linker can change over time. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its effectiveness and the outcomes of biochemical reactions. Long-term studies have shown that the Weinreb Linker can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of the Weinreb Linker vary with different dosages in animal models. At low doses, the compound can facilitate the formation of desired products without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity or metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe .

Metabolic Pathways

The Weinreb Linker is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of ketones and amides, interacting with organometallic reagents to form stable intermediates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, the Weinreb Linker is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s localization and accumulation, influencing its activity and function .

Subcellular Localization

The subcellular localization of the Weinreb Linker is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions .

Propriétés

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(methoxy)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-20(11-10-18(21)22)19(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUNCJXPHYHPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444185 | |

| Record name | Weinreb Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247021-90-5 | |

| Record name | Weinreb Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)